4,4-Dimethyl-1-(methylamino)pentan-3-ol
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Overview
Description
4,4-Dimethyl-1-(methylamino)pentan-3-ol is an organic compound with the molecular formula C8H19NO It is a tertiary alcohol and amine, characterized by the presence of both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(methylamino)pentan-3-ol typically involves the reaction of 4,4-dimethylpentan-3-one with methylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(methylamino)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further reduced to form secondary or primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethylpentan-3-one or 4,4-dimethylpentanoic acid.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4,4-Dimethyl-1-(methylamino)pentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(methylamino)pentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpentan-3-ol: Lacks the amino group, making it less versatile in reactions involving amines.
4,4-Dimethyl-1-(ethylamino)pentan-3-ol: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and properties.
4,4-Dimethyl-1-(methylamino)butan-3-ol: Shorter carbon chain, which can influence its physical and chemical properties.
Uniqueness
4,4-Dimethyl-1-(methylamino)pentan-3-ol is unique due to the presence of both hydroxyl and amino groups, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it useful in various applications.
Properties
IUPAC Name |
4,4-dimethyl-1-(methylamino)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-8(2,3)7(10)5-6-9-4/h7,9-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPILLGPESXNRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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